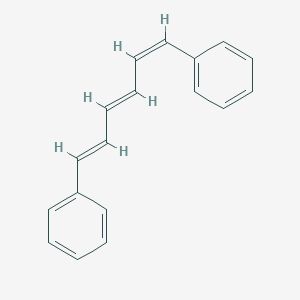

(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene

描述

Zinnat: ,也称为头孢呋辛酯,是一种第二代头孢类抗生素。它是一种头孢呋辛的前药,这意味着它在体内被转化为活性形式的头孢呋辛。 Zinnat 对多种革兰氏阳性和革兰氏阴性细菌有效,使其成为治疗各种感染的多功能抗生素 .

准备方法

合成路线和反应条件: 头孢呋辛酯的合成涉及多个步骤。起始原料是 7-氨基头孢烷酸,它与 2-呋喃甲醛肟酰化形成头孢呋辛。 然后将该中间体用乙酰氧基乙基溴酯酯化,生成头孢呋辛酯 .

工业生产方法: 头孢呋辛酯的工业生产通常涉及大规模发酵工艺,以生产 7-氨基头孢烷酸,然后进行化学合成步骤将其转化为头孢呋辛酯。 该工艺针对高产率和高纯度进行了优化,确保抗生素对医疗用途有效且安全 .

化学反应分析

反应类型: 头孢呋辛酯经历几种类型的化学反应,包括:

水解: 头孢呋辛酯中的酯键在体内水解以释放活性形式的头孢呋辛.

氧化和还原: 这些反应在头孢呋辛酯中不太常见,但在特定条件下会发生.

常用试剂和条件:

水解: 水或水溶液用于水解头孢呋辛酯.

氧化: 可以使用过氧化氢等氧化剂.

还原: 可以使用硼氢化钠等还原剂.

取代: 胺或硫醇等亲核试剂通常使用.

主要形成的产物:

水解: 主要产物是头孢呋辛.

氧化和还原: 这些反应通常会产生少量的副产物.

取代: 产物取决于所使用的亲核试剂.

科学研究应用

Chemical Properties and Structure

DPH is a lipophilic compound characterized by the formula and a molecular weight of approximately 232.32 g/mol. It is known for its unique fluorescence properties that vary based on environmental conditions such as polarity and viscosity. DPH is nearly non-fluorescent in aqueous solutions but exhibits strong fluorescence upon incorporation into lipid membranes .

Fluorescence Probing

One of the primary applications of DPH is as a fluorescent probe in biological systems. Its ability to intercalate into lipid bilayers makes it an effective tool for studying membrane dynamics. DPH can provide insights into:

- Membrane Fluidity : The fluorescence intensity of DPH changes with the viscosity of the membrane, allowing researchers to assess the fluidity of cellular membranes .

- Lipid Order : The compound's emission spectrum can indicate the order of lipids within membranes, which is crucial for understanding cellular processes .

Cell Imaging

DPH has been utilized in high-content imaging studies to visualize lipid droplets within cells. This application is particularly relevant in metabolic studies where lipid metabolism plays a critical role .

Studies on Bacterial Spores

Research has demonstrated that DPH can serve as a reporter for inner spore membrane fluidity in bacterial spores. This application helps elucidate the mechanisms of spore formation and germination in various bacterial species .

Polymer Research

In material science, DPH's fluorescence properties are harnessed to study polymer blends and composites. Its incorporation into polymer matrices allows for the investigation of phase separation and molecular interactions within materials .

Sensor Development

Due to its sensitivity to environmental changes, DPH has potential applications in developing sensors for detecting changes in viscosity or polarity in various media. This capability is valuable in creating responsive materials for industrial applications .

Case Studies and Research Findings

Several studies highlight the versatility of DPH:

- Fluorescence Behavior in Liposomal Membranes : A study investigated the fluorescence characteristics of phosphorylated derivatives of DPH in different solvent systems. The findings indicated that the emission intensity was quenched in polar environments but enhanced in liposomal membranes, demonstrating its utility as a membrane probe .

- Application in Authenticity Testing : Recent research has explored using DPH as a chemical marker for authenticity testing in various products, leveraging its distinct drift time and spectral properties to detect adulteration .

- Lipid Dynamics Studies : Experimental results showed that DPH could effectively monitor changes in lipid dynamics under different physiological conditions, providing insights into cellular responses to environmental stresses .

作用机制

头孢呋辛酯通过抑制细菌细胞壁合成发挥作用。它与细菌细胞壁内部的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,这是细胞壁完整性所必需的。 这种抑制导致细菌细胞的裂解和死亡 .

相似化合物的比较

类似化合物:

头孢呋辛: 头孢呋辛酯的活性形式,静脉或肌肉注射使用.

头孢克洛: 另一种具有类似活性谱的第二代头孢类药物.

头孢噻肟: 一种第三代头孢类药物,对革兰氏阴性细菌的活性更广.

独特性: 头孢呋辛酯的口服生物利用度独特,使其成为门诊治疗的便捷选择。 它对某些细菌产生的 β-内酰胺酶的耐受性也提高了其有效性 .

生物活性

(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene (DPH) is a polyene compound with significant applications in biological research due to its unique photophysical properties. This article delves into the biological activity of DPH, highlighting its fluorescence characteristics, interaction with cellular membranes, and potential uses in biomedical research.

- Chemical Formula : C18H16

- Molecular Weight : 232.33 g/mol

- CAS Number : 1720-32-7

- IUPAC Name : [(1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl]benzene

Fluorescence Characteristics

DPH exhibits remarkable fluorescence properties that are highly dependent on its environment:

- Solvent Dependence : In aqueous solutions, DPH is almost non-fluorescent; however, it shows a significant increase in fluorescence when intercalated into lipid membranes. This property makes it an effective probe for studying membrane dynamics and properties .

- Emission Spectrum : The excitation wavelength is typically around 350 nm with an emission peak at approximately 420 nm .

Membrane Probe

DPH is widely used as a fluorescent probe to study membrane fluidity and organization:

- Viscosity and Polarity Measurement : DPH's fluorescence intensity is sensitive to the viscosity and polarity of the surrounding environment. It has been employed to assess lipid order in various biological membranes .

- Lipid Droplet Imaging : DPH can be utilized for high-content imaging of neutral lipid droplets in cells, providing insights into lipid metabolism and storage .

Case Studies

-

Fluorescence Kinetics in Cyclohexane :

- A study investigated the fluorescence kinetics of DPH in cyclohexane at varying concentrations and excitation energies. It was found that at concentrations above 2.5 μM and excitation energies above 1 mJ, DPH exhibited a long-lived emission lasting up to 70 ns. This behavior was attributed to the influence of solvent interactions on the excited states of DPH .

-

Pressure-Induced Emission Enhancement :

- Research highlighted a novel pressure-induced emission enhancement mechanism in DPH. Under high pressure, intermolecular interactions were altered, resulting in a dramatic increase (up to 13 times) in fluorescence emission due to changes in molecular symmetry. This phenomenon also led to piezochromism (color change under pressure), showcasing DPH's potential for advanced material applications .

Mechanistic Insights

The biological activity of DPH can be understood through its interaction with cellular components:

属性

IUPAC Name |

[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLSBAZCVBABY-WPWUJOAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336583 | |

| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylhexatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1720-32-7, 17329-15-6 | |

| Record name | Diphenylhexatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diphenyl-1,3,5-hexatriene, all-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diphenylhexa-1,3,5-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIPHENYL-1,3,5-HEXATRIENE, ALL-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z428QK7RTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。